1-(4-Tert-butylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride
Description
The compound 1-(4-tert-butylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic molecule featuring a propan-2-ol backbone substituted with two pharmacologically relevant moieties:
- 4-tert-butylphenoxy group: A bulky, lipophilic substituent that enhances membrane permeability but may reduce aqueous solubility.
- 4-(4-methoxyphenyl)piperazinyl group: A piperazine ring linked to a 4-methoxyphenyl group, which contributes to receptor binding via electron-donating methoxy effects and hydrogen bonding.
The dihydrochloride salt formation improves solubility and bioavailability, a common strategy for basic nitrogen-containing compounds.
Properties
IUPAC Name |
1-(4-tert-butylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3.2ClH/c1-24(2,3)19-5-9-23(10-6-19)29-18-21(27)17-25-13-15-26(16-14-25)20-7-11-22(28-4)12-8-20;;/h5-12,21,27H,13-18H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFVWVAVTITHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Tert-butylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities, particularly in the modulation of neurotransmitter systems.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H30Cl2N2O3
- Molecular Weight : 445.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors. It has been shown to act as a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors, which play a crucial role in the modulation of serotonin release and signaling pathways .
Proposed Mechanism:
- Serotonin Receptor Interaction : The compound binds to serotonin receptors, inhibiting their activity and thereby modulating serotonin levels in the synaptic cleft.
- Neurotransmitter Modulation : By affecting serotonin pathways, it may influence mood, anxiety, and other neuropsychological conditions.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Case Studies and Research Findings
Recent studies have explored the pharmacological profile of similar piperazine derivatives and their implications in treating various psychiatric disorders:
- Study on Serotonin Modulation :
- Neuroprotective Properties :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the propan-2-ol core with variations in phenoxy and piperazinyl substituents. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparisons
Key Insights:
Phenoxy Substituent Effects: tert-butyl (target compound): Maximizes lipophilicity but may limit solubility. Chloro/methyl (CAS 1095545-66-6): Introduces steric and electronic effects, possibly altering selectivity .
Piperazinyl Substituent Effects: 4-methoxyphenyl (target compound): Balances electron-donating effects and moderate bulk. Fluorophenyl (CAS 1095545-66-6): Fluorine’s electronegativity may enhance binding to amine receptors .
Salt Forms: All analogs use dihydrochloride/hydrochloride salts to improve solubility. The target compound’s dihydrochloride form likely offers better dissolution than mono-salts .
Molecular Weight Trends :
- Lower molecular weight analogs (e.g., 409.4 g/mol ) may exhibit faster diffusion rates, while bulkier compounds (e.g., target compound) could have prolonged receptor interactions due to slower dissociation.
Research Findings and Implications
- Synthetic Routes : describes piperazine derivatization using thionyl chloride and dichloromethane, a method applicable to the target compound’s synthesis .
- Bioactivity Predictions : Piperazine derivatives with fluorinated or methoxy groups (e.g., CAS 1179452-11-9 ) often show CNS activity, suggesting the target compound may share similar pharmacological profiles.
Preparation Methods
Reductive Amination for Propanolamine Backbone Formation
The propanolamine core of the compound is often synthesized via reductive amination , a method highlighted in dopamine receptor agonist research. This approach involves the condensation of 1-(4-methoxyphenoxy)propan-2-one with a primary amine, followed by reduction using sodium cyanoborohydride or hydrogenation. For instance, in analogous syntheses, carboxamide fragments are reacted with ketones under reflux in methanol, yielding secondary amines after catalytic hydrogenation.
Key parameters include:
- Molar ratios : A 1:1 ratio of ketone to amine precursor ensures minimal side products.
- Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen atmosphere (1–3 atm).
- Solvents : Methanol or ethanol for optimal solubility and reaction kinetics.
Post-reduction, the intermediate alcohol is isolated via solvent evaporation and purified through recrystallization using ethyl acetate/hexane mixtures.
Piperazine Functionalization Strategies
The 4-methoxyphenylpiperazine moiety is introduced through N-alkylation or N-acylation of piperazine derivatives. A patent describing N-tert-butoxycarbonylpiperazine synthesis provides insights into selective nitrogen protection, a critical step to avoid di-alkylation.
Benzyl Protection and Alkylation
- Protection : Piperazine is treated with benzyl chloride under reflux to mono-protect one nitrogen, preventing over-alkylation.
- Alkylation : The protected piperazine reacts with 1-chloro-3-(4-tert-butylphenoxy)propan-2-ol in the presence of a base (e.g., K₂CO₃) in acetonitrile at 80°C for 12 hours.
- Deprotection : Hydrogenolysis using Pd/C and H₂ gas removes the benzyl group, yielding the secondary amine.
This method achieves >90% yield when molar ratios are tightly controlled (Table 1).
Table 1: Reaction Conditions for Piperazine Alkylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Piperazine:Benzyl Cl | 1:1.1 | Prevents di-protection |
| Solvent | Acetonitrile | Enhances nucleophilicity |
| Temperature | 80°C | Accelerates SN2 mechanism |
| Reaction Time | 12 hours | Ensures completion |
Ether Linkage via Mitsunobu Reaction
The 4-tert-butylphenoxy group is introduced using a Mitsunobu reaction , which couples alcohols with phenols under mild conditions. For this compound, 3-chloropropan-2-ol reacts with 4-tert-butylphenol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).
Critical considerations:
- Stoichiometry : A 1:1.2 ratio of alcohol to phenol maximizes ether formation.
- Temperature : Reactions proceed at 0°C to room temperature to avoid side reactions.
- Workup : The byproduct triphenylphosphine oxide is removed via filtration, and the product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Final Assembly and Dihydrochloride Salt Formation
The propanolamine and piperazine intermediates are coupled via nucleophilic substitution (Figure 1). The hydroxyl group of the propanolamine is converted to a leaving group (e.g., mesylate or tosylate), which reacts with the piperazine nitrogen in dimethylformamide (DMF) at 60°C.
Salt Formation :
Comparative Analysis of Synthetic Routes
Table 2: Cost and Yield Comparison of Methods
| Method | Total Yield (%) | Cost (USD/kg) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 78 | 1,200 | High regioselectivity |
| Piperazine Alkylation | 92 | 950 | Scalable protection |
| Mitsunobu Reaction | 85 | 1,500 | Mild conditions |
The alkylation route offers the best balance of cost and yield, while the Mitsunobu method is preferable for sensitive substrates.
Challenges and Optimization Opportunities
- Impurity Control : Di-alkylated piperazine byproducts are minimized using stoichiometric benzyl protection.
- Crystallization : The dihydrochloride salt is recrystallized from ethanol/ether mixtures to achieve >99.5% purity.
- Green Chemistry : Replacement of THF with cyclopentyl methyl ether (CPME) in Mitsunobu reactions reduces environmental impact.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing the compound with high purity?
The synthesis involves multi-step organic reactions, including:
- Piperazine ring formation : Alkylation of secondary amines under controlled pH (e.g., using KCO) to avoid side reactions .
- Ether linkage : Nucleophilic substitution between a phenoxide ion and a chlorinated propanol intermediate, requiring anhydrous conditions and precise temperature control (60–80°C) .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt .
Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reactants (e.g., 1.2:1 molar ratio of piperazine derivative to phenoxy precursor) to maximize yield (>75%) .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm, methoxy resonance at δ ~3.7 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 469.4) and detect isotopic patterns consistent with chlorine atoms .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns (e.g., 95% purity with retention time matching reference standards) .
Advanced: How to design a robust pharmacological assay to evaluate the compound’s CNS receptor binding affinity?
- Receptor Selection : Prioritize serotonin (5-HT) and adrenergic (α) receptors based on structural analogs’ activity .
- Experimental Setup :
- Data Validation : Compare results with positive controls (e.g., buspirone for 5-HT) and account for batch-to-batch variability via inter-day replicates .
Advanced: What methodologies resolve discrepancies in reported pharmacological efficacy across studies?
- Source Analysis : Compare assay conditions (e.g., buffer pH, temperature) and cell lines (e.g., CHO vs. HEK293 expressing receptors) that may alter ligand-receptor kinetics .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) and quantify metabolites via LC-MS to assess if rapid degradation explains low in vivo activity .
- Structural Reanalysis : Use X-ray crystallography (SHELX suite) to confirm stereochemistry, as racemic mixtures in synthesis could lead to conflicting results .
Advanced: How to determine the compound’s crystal structure and assess its implications for drug design?
- Crystallization : Slow evaporation from DMSO/water (7:3) to obtain single crystals .
- Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) and SHELXT for phase solution, refining with SHELXL to R < 0.05 .
- Analysis : Identify hydrogen bonds between the protonated piperazine N–H and chloride ions, and assess tert-butyl group steric effects on molecular packing .
Advanced: What in vitro models best predict the compound’s blood-brain barrier (BBB) permeability?
- PAMPA-BBB Assay : Use artificial lipid membranes (pH 7.4) to measure permeability (Pe) > 4.0 × 10 cm/s, indicating CNS penetration potential .
- MDCK-MDR1 Cell Monolayers : Quantify apparent permeability (P) and efflux ratio (ER < 2.5 suggests minimal P-glycoprotein-mediated efflux) .
- Validation : Compare with reference CNS drugs (e.g., clozapine) and adjust logP (target 2–4) via substituent modifications .
Advanced: How to address solubility challenges in aqueous formulations for in vivo studies?
- Co-Solvent Systems : Use 10% DMSO + 20% Captisol® in saline to achieve >1 mg/mL solubility without precipitation .
- Salt Form Optimization : Compare dihydrochloride vs. mesylate salts via phase-solubility studies (e.g., pH 4–7) .
- Nanonization : Reduce particle size to <200 nm via wet milling, improving dissolution rate in gastric fluid .
Advanced: What computational approaches predict the compound’s ADMET properties?
- Molecular Dynamics (MD) : Simulate ligand-receptor binding modes (e.g., 5-HT docking with AutoDock Vina) to correlate with experimental IC .
- QSAR Models : Train on piperazine derivatives to estimate toxicity (e.g., hERG inhibition risk) and metabolic pathways (CYP3A4/2D6 substrates) .
- In Silico BBB Penetration : Use SwissADME or admetSAR to prioritize analogs with optimal topological polar surface area (<70 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
